

A Comparative Spectroscopic Guide to Key Piperazine Intermediates

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Compound of Interest

Compound Name:	<i>tert</i> -Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate
CAS No.:	886767-41-5
Cat. No.:	B1445553

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Introduction: The Ubiquitous Piperazine Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its unique structural and physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its favorable pharmacokinetic profile, have cemented its status as a privileged scaffold in drug design. Piperazine derivatives are integral components of a vast array of pharmaceuticals, exhibiting diverse biological activities such as antiviral, antibacterial, anticancer, and antifungal properties.

The synthesis of complex piperazine-containing drug candidates often proceeds through a series of key intermediates. Among the most common are the parent piperazine, the mono-N-Boc protected piperazine (*tert*-butyl piperazine-1-carboxylate), and mono-N-formylated piperazine (1-formylpiperazine). The Boc-protected intermediate is invaluable for regioselective functionalization of the second nitrogen atom, while the formyl group offers an alternative protecting group strategy.

Accurate and efficient characterization of these intermediates is paramount to ensure the integrity of the synthetic pathway and the quality of the final active pharmaceutical ingredient (API). Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, are indispensable tools for this purpose. This guide provides a detailed comparative analysis of the spectroscopic data for piperazine, N-Boc-piperazine, and 1-formylpiperazine, offering insights into their characteristic spectral features and providing robust experimental protocols for their analysis.

Comparative Spectroscopic Analysis

The substitution on the piperazine ring significantly influences the electronic environment of the molecule, leading to distinct and predictable changes in their respective spectra.

Understanding these differences is crucial for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy provides the most detailed information about the chemical environment of hydrogen (^1H) and carbon (^{13}C) atoms within a molecule. The chemical shifts (δ) are highly sensitive to the electron-donating or electron-withdrawing nature of the substituents on the piperazine ring.

^1H and ^{13}C NMR Data Comparison

Compound	Solvent	¹ H Chemical Shift (δ) ppm	¹³ C Chemical Shift (δ) ppm	Key Observations & Rationale
Piperazine	CDCl ₃	~2.85 (s, 8H, 4x CH ₂)	~45.5	A single peak for all eight equivalent protons and one peak for all four equivalent carbons, indicating a symmetrical structure and rapid conformational exchange.
N-Boc-piperazine	CDCl ₃	~3.45 (t, 4H, 2x CH ₂ -N-Boc), ~2.80 (t, 4H, 2x CH ₂ -NH), ~1.46 (s, 9H, C(CH ₃) ₃)	~79.5 (C(CH ₃) ₃), ~44.0 (CH ₂ -N-Boc), ~45.0 (CH ₂ -NH), ~28.4 (C(CH ₃) ₃), 154.9 (C=O)	The electron-withdrawing Boc group deshields the adjacent protons, shifting them downfield (~3.45 ppm). The protons on the carbons adjacent to the NH group remain at a similar shift to piperazine (~2.80 ppm). The Boc group itself gives a characteristic large singlet at ~1.46 ppm for the nine

equivalent protons. The carbonyl carbon of the Boc group appears at ~154.9 ppm.

The formyl proton gives a distinct singlet at ~8.05 ppm. Similar to the Boc group, the electron-withdrawing formyl group deshields the adjacent protons (~3.50 ppm). The protons on the carbons adjacent to the NH group are less affected. The formyl carbon appears significantly downfield at ~162.0 ppm.

1-Formylpiperazine

CDCl₃

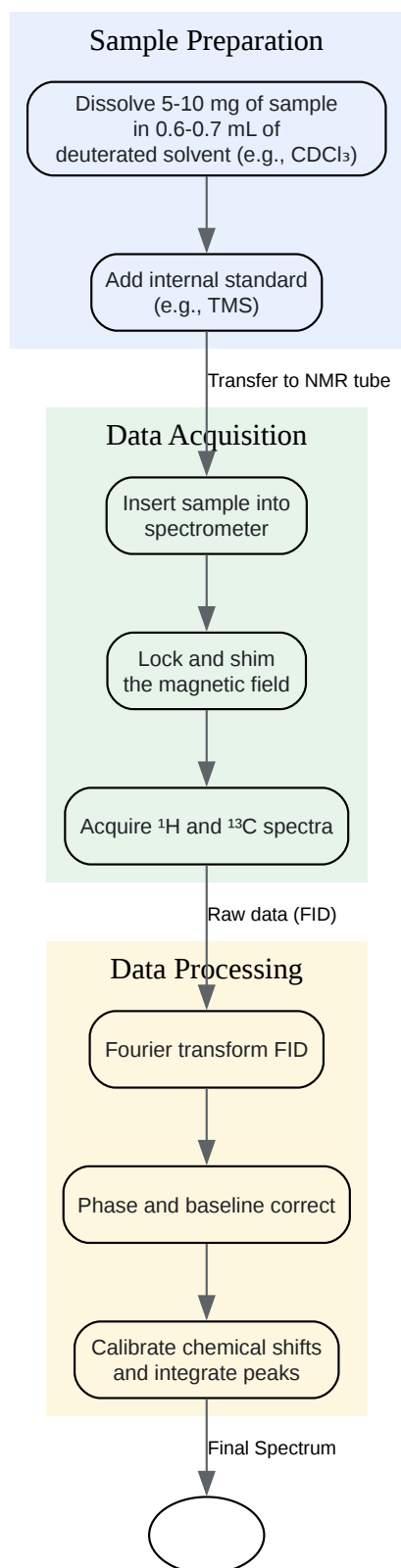
~8.05 (s, 1H, CHO), ~3.50 (t, 4H, 2x CH₂-N-CHO), ~2.85 (t, 4H, 2x CH₂-NH)

~162.0 (CHO), ~47.5 (CH₂-N-CHO), ~45.0 (CH₂-NH)

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

The comparative NMR data clearly illustrates the influence of the N-substituent. The symmetry of piperazine is broken upon mono-substitution, leading to distinct signals for the two pairs of methylene groups. The electron-withdrawing nature of the Boc and formyl groups causes a downfield shift of the adjacent protons and carbons, a key diagnostic feature.

Experimental Workflow for NMR Analysis



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Caption: A generalized workflow for acquiring high-quality NMR spectra of piperazine intermediates.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

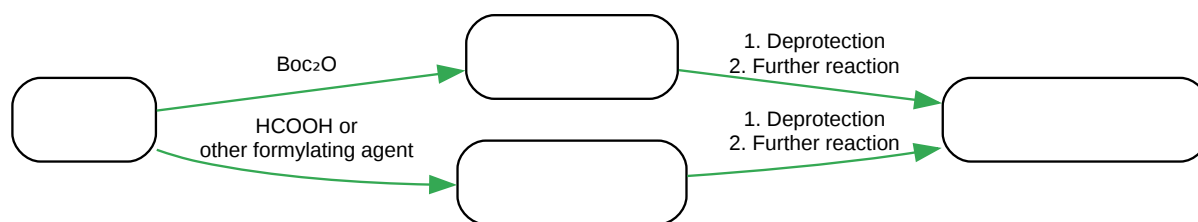
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns. Electron Ionization (EI) is a common method that leads to characteristic fragmentation of the piperazine ring and its substituents.

Key Mass Spectrometry Data and Fragmentation Patterns

Compound	Molecular Weight (g/mol)	Key Fragments (m/z) & Interpretation
Piperazine	86.14	86 (M ⁺): Molecular ion. 56: Loss of CH ₂ =NH. 42: Loss of another CH ₂ =NH. 30: CH ₂ =NH ₂ ⁺ .
N-Boc-piperazine	186.25	186 (M ⁺): Molecular ion. 130: Loss of isobutylene (C ₄ H ₈) from the Boc group. 87: Cleavage of the Boc group. 57: t-butyl cation (C ₄ H ₉ ⁺).
1-Formylpiperazine	114.15	114 (M ⁺): Molecular ion. 85: Loss of the formyl group (CHO). 56: Loss of CH ₂ =N-CHO. 42: Cleavage of the piperazine ring.

The fragmentation patterns are highly diagnostic. For N-Boc-piperazine, the characteristic loss of isobutylene and the presence of the t-butyl cation are definitive indicators of the Boc protecting group. In the case of 1-formylpiperazine, the loss of the formyl radical is a key fragmentation pathway.

Relationship between Piperazine Intermediates



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Caption: Synthetic relationship between key piperazine intermediates.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic FTIR Absorption Bands

Compound	Key Absorption Bands (cm ⁻¹) & Vibrational Mode	Rationale
Piperazine	~3290 (N-H stretch), ~2940 & ~2840 (C-H stretch), ~1450 (C-H bend), ~1130 (C-N stretch)	The broad N-H stretch is characteristic of a secondary amine. The C-H and C-N stretches are typical for saturated cyclic amines.
N-Boc-piperazine	~3340 (N-H stretch), ~2975 & ~2860 (C-H stretch), ~1690 (C=O stretch, urethane), ~1420 (C-H bend), ~1240 & ~1170 (C-N stretch)	The most prominent new peak is the strong carbonyl stretch of the urethane group around 1690 cm ⁻¹ . The N-H stretch is still present.
1-Formylpiperazine	~3300 (N-H stretch), ~2940 & ~2850 (C-H stretch), ~1660 (C=O stretch, amide), ~1440 (C-H bend), ~1250 (C-N stretch)	The key diagnostic peak is the strong amide carbonyl stretch, typically appearing at a slightly lower wavenumber than the urethane carbonyl. The N-H stretch from the secondary amine remains.

The carbonyl (C=O) stretch is the most informative feature for distinguishing the protected intermediates from the parent piperazine. The position of this peak can help differentiate between the urethane of the Boc group and the amide of the formyl group.

Detailed Experimental Protocols

The following protocols are provided as a guide and can be adapted based on the specific instrumentation available.

Protocol 1: ¹H and ¹³C NMR Analysis

Rationale for Experimental Choices:

- Solvent: Deuterated chloroform (CDCl₃) is a common choice for these compounds due to its good solubilizing properties and relatively clean spectral window.

- Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ^1H and ^{13}C NMR, with its signal defined as 0.00 ppm.

Step-by-Step Procedure:

- Sample Preparation: Accurately weigh 5-10 mg of the piperazine intermediate and dissolve it in approximately 0.6-0.7 mL of CDCl_3 in a clean, dry 5 mm NMR tube.
- Internal Standard Addition: Add a small drop of TMS to the NMR tube.
- Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the CDCl_3 and shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Set the spectral width to encompass the expected proton signals (typically 0-10 ppm).
 - Use a standard 90° pulse sequence.
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the expected carbon signals (typically 0-170 ppm).
 - Employ a proton-decoupled pulse sequence to simplify the spectrum.
 - Acquire a larger number of scans compared to ^1H NMR (typically 128 or more) due to the low natural abundance of the ^{13}C isotope.
- Data Processing: Apply Fourier transformation to the raw data (FID), followed by phasing and baseline correction. Calibrate the chemical shifts using the TMS signal and integrate the peaks in the ^1H spectrum.

Protocol 2: GC-MS Analysis

Rationale for Experimental Choices:

- **Technique:** Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of these relatively volatile piperazine intermediates.
- **Ionization:** Electron Ionization (EI) at 70 eV is used to generate reproducible and extensive fragmentation patterns, which are useful for structural elucidation and library matching.

Step-by-Step Procedure:

- **Sample Preparation:** Prepare a dilute solution of the piperazine intermediate (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
- **GC Separation:**
 - **Injector:** Set the injector temperature to 250 °C to ensure complete vaporization.
 - **Column:** Use a non-polar capillary column (e.g., DB-5MS).
 - **Carrier Gas:** Use helium at a constant flow rate.
 - **Oven Program:** Start with an initial temperature of 100 °C, hold for 1 minute, then ramp the temperature to 230 °C at a rate of 20 °C/minute.
- **MS Detection:**
 - **Ionization:** Use EI at 70 eV.
 - **Mass Analyzer:** A quadrupole mass analyzer is commonly used.
 - **Scan Range:** Set the mass scan range from m/z 40 to 500 to cover the expected molecular ions and fragments.
- **Data Analysis:** Identify the compound's peak in the total ion chromatogram. Analyze the corresponding mass spectrum by identifying the molecular ion and interpreting the fragmentation pattern. Compare the obtained spectrum with a reference library for confirmation.

Protocol 3: ATR-FTIR Spectroscopy

Rationale for Experimental Choices:

- **Technique:** Attenuated Total Reflectance (ATR) is a convenient sampling technique that allows for the direct analysis of solid or liquid samples with minimal to no preparation.

Step-by-Step Procedure:

- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or crystal-related absorptions.
- **Sample Application:**
 - **Solids:** Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact. Use the pressure clamp to apply firm and even pressure.
 - **Liquids:** Place a few drops of the liquid sample onto the ATR crystal to completely cover the surface.
- **Sample Spectrum Acquisition:** Acquire the FTIR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe after each measurement.

Conclusion

The spectroscopic techniques of NMR, MS, and FTIR provide a powerful and complementary suite of tools for the unambiguous identification and characterization of key piperazine intermediates. By understanding the characteristic spectral features of piperazine, N-Boc-piperazine, and 1-formylpiperazine, researchers and drug development professionals can confidently monitor the progress of their synthetic routes and ensure the quality and purity of their compounds. The detailed protocols provided in this guide offer a robust framework for

obtaining high-quality spectroscopic data, thereby supporting the efficient and successful development of novel piperazine-based therapeutics.

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